Cas no 1082472-01-2 (3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine)
![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine structure](https://ja.kuujia.com/scimg/cas/1082472-01-2x500.png)
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine 化学的及び物理的性質
名前と識別子
-
- 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
- KS-7665
- EN300-6487628
- AKOS006099063
- 1082472-01-2
- 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
-
- MDL: MFCD11597200
- インチ: 1S/C12H9FN4/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12/h1-7H,14H2
- InChIKey: XRPOEIOBLVKRFT-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1=NN=C2C=CC(=CN12)N
計算された属性
- せいみつぶんしりょう: 228.08112447g/mol
- どういたいしつりょう: 228.08112447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 56.2Ų
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6487628-0.25g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
1082472-01-2 | 95.0% | 0.25g |
$670.0 | 2025-03-15 | |
Enamine | EN300-6487628-1.0g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
1082472-01-2 | 95.0% | 1.0g |
$728.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1780446-1g |
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
1082472-01-2 | 98% | 1g |
¥28094.00 | 2024-08-09 | |
Enamine | EN300-6487628-5.0g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
1082472-01-2 | 95.0% | 5.0g |
$2110.0 | 2025-03-15 | |
Enamine | EN300-6487628-0.5g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
1082472-01-2 | 95.0% | 0.5g |
$699.0 | 2025-03-15 | |
Enamine | EN300-6487628-2.5g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
1082472-01-2 | 95.0% | 2.5g |
$1428.0 | 2025-03-15 | |
Enamine | EN300-6487628-0.1g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
1082472-01-2 | 95.0% | 0.1g |
$640.0 | 2025-03-15 | |
Enamine | EN300-6487628-10.0g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
1082472-01-2 | 95.0% | 10.0g |
$3131.0 | 2025-03-15 | |
Enamine | EN300-6487628-0.05g |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
1082472-01-2 | 95.0% | 0.05g |
$612.0 | 2025-03-15 |
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amineに関する追加情報
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine: A Comprehensive Overview
The compound 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS No. 1082472-01-2) is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of triazolopyridines, which are known for their unique electronic properties and potential applications in drug design and advanced materials. The molecule features a [1,2,4]triazolo[4,3-a]pyridine core with a fluorophenyl substituent at the 3-position and an amine group at the 6-position. These structural elements contribute to its intriguing chemical behavior and functional versatility.
Recent studies have highlighted the importance of triazolopyridines in medicinal chemistry due to their ability to act as scaffolds for bioactive molecules. The incorporation of a fluorophenyl group in this compound introduces additional electronic and steric effects, which can enhance its binding affinity to various biological targets. For instance, researchers have explored the potential of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine as a lead compound for designing inhibitors of key enzymes involved in metabolic disorders and neurodegenerative diseases. The fluorine atom at the para position of the phenyl ring is particularly significant as it can modulate the electronic properties of the molecule without significantly altering its hydrophobicity.
The synthesis of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves a multi-step process that includes nucleophilic aromatic substitution and cyclization reactions. One common approach involves the reaction of a substituted pyridine derivative with an amine-containing precursor under high temperature or catalytic conditions. The optimization of these reaction conditions has been a focus of recent research efforts to improve yield and selectivity. For example, studies have demonstrated that the use of microwave-assisted synthesis can significantly accelerate the formation of the triazolopyridine core while maintaining high purity levels.
From a structural standpoint, [1,2,4]triazolo[4,3-a]pyridine is characterized by its fused ring system consisting of a pyridine ring and a triazole ring. This fused system imparts unique electronic properties to the molecule, including enhanced conjugation and aromaticity. The presence of an amine group at the 6-position further enhances its reactivity and functionalization potential. Recent computational studies have revealed that this compound exhibits favorable pharmacokinetic properties, including good solubility and permeability indices when compared to other analogs in its class.
In terms of applications, 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine has shown promise in several areas beyond traditional drug discovery. For instance, researchers have investigated its potential as a building block for advanced materials such as organic semiconductors and optoelectronic devices. The molecule's ability to form stable π-stacked structures makes it an attractive candidate for applications in organic electronics. Additionally, its unique fluorescence properties under certain conditions have led to exploratory studies in sensing technologies.
Recent advancements in analytical techniques have also enabled more precise characterization of this compound's physical properties. For example, high-resolution mass spectrometry (HRMS) has been used to confirm its molecular formula (C15H10FN5) and molecular weight (approximately 309 g/mol). Furthermore, X-ray crystallography has provided insights into its three-dimensional structure and intermolecular interactions within crystalline solids.
In conclusion,3-(4-Fluorophenyl)-[1
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